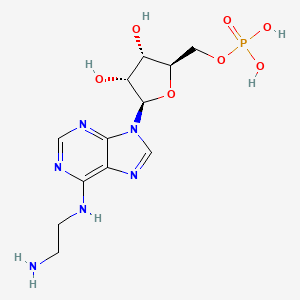

((2R,3S,4R,5R)-5-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

説明

5’-Adenylic acid, N-(2-aminoethyl)-, also known as adenosine monophosphate, is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .

特性

CAS番号 |

60915-31-3 |

|---|---|

分子式 |

C12H19N6O7P |

分子量 |

390.29 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H19N6O7P/c13-1-2-14-10-7-11(16-4-15-10)18(5-17-7)12-9(20)8(19)6(25-12)3-24-26(21,22)23/h4-6,8-9,12,19-20H,1-3,13H2,(H,14,15,16)(H2,21,22,23)/t6-,8-,9-,12-/m1/s1 |

InChIキー |

IIZMDTIWCCOWFX-WOUKDFQISA-N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCN |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 5’-Adenylic acid, N-(2-aminoethyl)- typically involves the synthesis of adenosine followed by phosphorylation. One method involves using powdery adenosine and polyphosphoric acid as raw materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production.

化学反応の分析

Types of Reactions

5’-Adenylic acid, N-(2-aminoethyl)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Hydrolysis: This reaction can occur under both acidic and alkaline conditions.

Oxidation: Common oxidizing agents can convert the compound into different oxidation states.

Substitution: Various nucleophiles can substitute the phosphate group under specific conditions.

Major Products Formed

Hydrolysis: Adenosine and inorganic phosphate.

Oxidation: Oxidized forms of adenosine monophosphate.

Substitution: Substituted nucleotides depending on the nucleophile used.

科学的研究の応用

5’-Adenylic acid, N-(2-aminoethyl)- has numerous applications in scientific research:

Chemistry: Used as a model compound for studying nucleotide behavior and reactions.

Biology: Plays a role in RNA synthesis and cellular energy transfer.

Medicine: Investigated for its potential in boosting immune activity and as a dietary supplement.

Industry: Utilized in the production of various biochemical products and as a research reagent.

作用機序

The compound exerts its effects through several mechanisms:

Energy Transfer: It is involved in the conversion of adenosine diphosphate to adenosine triphosphate, which is crucial for cellular energy.

Immune Function: Enhances T-cell maturation and function, and boosts natural killer cell activity.

Signal Transduction: Participates in various signaling pathways within the cell.

類似化合物との比較

Similar Compounds

- Adenosine diphosphate (ADP)

- Adenosine triphosphate (ATP)

- Inosine monophosphate (IMP)

Uniqueness

5’-Adenylic acid, N-(2-aminoethyl)- is unique due to its specific role in RNA synthesis and its involvement in energy transfer processes. Unlike ADP and ATP, it does not have high-energy phosphoanhydride bonds, making it distinct in its biochemical functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。